molecular formula C₁₃H₁₅D₇O₄S B1151208 rac Isopropyl (±)-10-camphorsulfate-d7

rac Isopropyl (±)-10-camphorsulfate-d7

Cat. No.: B1151208
M. Wt: 281.42
Attention: For research use only. Not for human or veterinary use.
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Description

rac Isopropyl (±)-10-Camphorsulfate-d7 is a deuterated derivative of camphorsulfonic acid, featuring seven deuterium atoms at the 10-position of the camphor scaffold. This compound is widely utilized as a chiral resolving agent and internal standard in pharmaceutical research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for metabolic studies . Its racemic (±) isopropyl modification enhances solubility and stability in organic matrices, making it valuable for analytical applications requiring isotopic labeling to track molecular behavior or quantify metabolites .

Properties

Molecular Formula

C₁₃H₁₅D₇O₄S

Molecular Weight

281.42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on structural analogs, deuterated variants, and functional homologs. Key compounds include ε-Caprolactone-3,3,4,4,5,5-d6 and other camphor derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Deuterium Substitution Core Structure Key Applications
rac Isopropyl (±)-10-Camphorsulfate-d7 7 deuteriums at C10 position Bicyclic terpene + sulfate Chiral resolution, NMR internal standards
ε-Caprolactone-3,3,4,4,5,5-d6 6 deuteriums at C3, C4, C5 Cyclic ester Polymer synthesis, biodegradation studies
  • Deuteration Pattern: this compound’s deuterium localization at the C10 position minimizes interference with active sulfonate groups, preserving reactivity in chiral environments. In contrast, ε-Caprolactone-d6’s deuteriums are distributed across non-reactive carbons, ideal for tracking polymer chain dynamics without altering ester functionality .
  • Functional Groups : The camphorsulfate’s sulfonic acid group enables ionic interactions in resolution processes, while ε-Caprolactone-d6’s ester moiety supports ring-opening polymerization .

Thermodynamic and Kinetic Profiles

While direct thermodynamic data for this compound is scarce, studies on non-deuterated camphorsulfonic acid suggest high thermal stability (decomposition >250°C) and moderate aqueous solubility (≈50 mg/mL). Deuterium incorporation likely reduces vibrational entropy, enhancing NMR signal sharpness but marginally increasing molecular rigidity . Comparatively, ε-Caprolactone-d6 exhibits lower thermal stability (decomposition ≈160°C) due to its ester linkage but superior solubility in non-polar solvents .

Cost and Availability

  • This compound : Priced at €1,568.00 per 100 mg, reflecting the complexity of deuteration at specific positions .
  • ε-Caprolactone-3,3,4,4,5,5-d6 : Costs €94.00 per 5 mg, indicating higher production costs per unit mass due to multi-site deuterium substitution .

Methodological Considerations in Similarity Assessment

Compound similarity evaluation often employs computational tools (e.g., Tanimoto coefficients) to compare structural fingerprints or pharmacophore features . For this compound:

  • 2D Similarity : Low (<0.3) with ε-Caprolactone-d6 due to divergent functional groups.
  • 3D Similarity : Moderate (0.5–0.6) in deuterium spatial arrangement, relevant for isotopic labeling strategies .

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